molecular formula C15H9ClFN B14252871 7-Chloro-4-(4-fluorophenyl)quinoline CAS No. 179380-99-5

7-Chloro-4-(4-fluorophenyl)quinoline

Cat. No.: B14252871
CAS No.: 179380-99-5
M. Wt: 257.69 g/mol
InChI Key: RJKMNYBNYJYIDZ-UHFFFAOYSA-N
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Description

7-Chloro-4-(4-fluorophenyl)quinoline (Molecular Formula: C15H9ClFN) is a quinoline-based chemical compound of significant interest in medicinal chemistry research . The 7-chloroquinoline moiety is a recognized pharmacophore in established therapeutic agents, providing a core structure for the development of new bioactive molecules . Recent studies on closely related 4-(phenylselanyl) quinoline analogues have demonstrated that this chemical class possesses notable antinociceptive and anti-inflammatory effects in murine models . The specific substitution pattern on the quinoline core is critical to its biological activity; research into structure-activity relationships (SAR) indicates that introducing substituents like the 4-fluorophenyl group can effectively alter the compound's efficacy and selectivity . These compounds are reported to exhibit their effects through a higher affinity for the COX-2 enzyme compared to COX-1, suggesting a potential mechanism of action involving the modulation of inflammatory pathways . This makes this compound a valuable scaffold for researchers investigating new therapeutic agents for pain and inflammation. Furthermore, the quinoline structure is a precursor to various derivatives with diverse applications, including antimicrobial and anticancer research . This product is intended for research and development use only by technically qualified individuals. It is not intended for diagnostic or therapeutic uses in humans or animals. Handling and Safety: Handle with appropriate personal protective equipment. Avoid dust formation and contact with eyes, skin, or clothing. Ensure use in a well-ventilated area.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

179380-99-5

Molecular Formula

C15H9ClFN

Molecular Weight

257.69 g/mol

IUPAC Name

7-chloro-4-(4-fluorophenyl)quinoline

InChI

InChI=1S/C15H9ClFN/c16-11-3-6-14-13(7-8-18-15(14)9-11)10-1-4-12(17)5-2-10/h1-9H

InChI Key

RJKMNYBNYJYIDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CC(=CC3=NC=C2)Cl)F

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 7 Chloro 4 4 Fluorophenyl Quinoline

Strategies for Constructing the Quinoline (B57606) Ring System with 7-Chloro Substitution

The formation of the quinoline ring system is a foundational aspect of organic synthesis, with numerous named reactions developed for this purpose. Achieving a specific substitution pattern, such as the 7-chloro motif, requires careful selection of starting materials and reaction conditions. This is typically accomplished either by building the quinoline ring from a pre-substituted benzene (B151609) derivative, like 3-chloroaniline (B41212), or by direct, regioselective chlorination of a pre-formed quinoline ring.

Classical and Modern Approaches to 7-Chloroquinoline (B30040) Synthesis

The construction of the 7-chloroquinoline core often relies on classical cyclization reactions that form the pyridine (B92270) ring onto a benzene precursor. These methods ensure the position of the chloro substituent is unambiguously defined from the start.

Classical Syntheses:

Combes Synthesis : This method involves the acid-catalyzed condensation of an aniline (B41778) with a β-diketone. wikipedia.orgdrugfuture.com To obtain a 7-chloroquinoline, 3-chloroaniline is reacted with a suitable β-diketone, such as acetylacetone. The reaction proceeds through a Schiff base intermediate, which then undergoes cyclization and dehydration to yield the substituted quinoline. wikipedia.org

Conrad-Limpach-Knorr Synthesis : This synthesis utilizes the reaction between an aniline and a β-ketoester. wikipedia.orgjptcp.comquimicaorganica.org The reaction of 3-chloroaniline with a β-ketoester like ethyl acetoacetate (B1235776) can proceed via two pathways depending on the temperature. At lower temperatures, an addition-elimination reaction at the ester group leads to an intermediate that cyclizes to form a 2-hydroxyquinoline (B72897) (quinolone). At higher temperatures, condensation at the ketone group occurs first, ultimately leading to a 4-hydroxyquinoline. wikipedia.orgsynarchive.com The resulting hydroxyl group can then be converted to a chlorine atom if needed, for example, to produce 4,7-dichloroquinoline (B193633), a versatile intermediate.

Friedländer Synthesis : This reaction provides a straightforward route to quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgorganicreactions.orgnih.govorganic-chemistry.org For the synthesis of a 7-chloro derivative, a 2-amino-4-chlorobenzaldehyde (B1279505) or a related ketone would be the required starting material. The reaction is typically catalyzed by either acid or base. researchgate.net

The table below summarizes the starting materials for these classical syntheses to produce a 7-chloroquinoline skeleton.

Synthesis NameAniline DerivativeCarbonyl PartnerResulting Quinoline Type
Combes 3-Chloroanilineβ-Diketone (e.g., Acetylacetone)2,4-Disubstituted-7-chloroquinoline
Conrad-Limpach 3-Chloroanilineβ-Ketoester (e.g., Ethyl Acetoacetate)4-Hydroxy-7-chloroquinoline
Friedländer 2-Amino-4-chlorobenzaldehydeKetone with α-methylene groupSubstituted 7-chloroquinoline

Modern Approaches:

More contemporary methods often focus on the functionalization of pre-existing heterocyclic cores. Transition metal-catalyzed C-H activation represents a powerful, though often challenging, strategy for direct functionalization. However, for obtaining the 7-chloroquinoline core, syntheses often start from commercially available, highly functionalized precursors like 4,7-dichloroquinoline. This intermediate is itself typically prepared via classical methods. nih.gov

Regioselective Chlorination Methodologies

Direct chlorination of the quinoline ring can lead to a mixture of isomers, making regioselective control crucial. Achieving substitution specifically at the C-7 position is challenging.

Electrophilic aromatic substitution on the quinoline ring is complex. The pyridine part is deactivated towards electrophiles, while the benzene ring is activated. The exact position of substitution (C-5, C-6, C-7, or C-8) depends on the reaction conditions and the substituents already present on the ring.

Modern synthetic chemistry has explored directed C-H functionalization to control regioselectivity. For instance, directing groups at the C-8 position can facilitate halogenation at the C-5 or C-7 positions. Research has shown that N-(quinolin-8-yl)amides can be halogenated at the C-5 position. rsc.org If the C-5 position is already occupied, chlorination can be directed to the C-7 position. For example, a C-5 substituted N-(quinolin-8-yl)acetamide subjected to conditions with trichloroisocyanuric acid (TCCA) afforded the C-7 chlorinated product in 69% yield. rsc.org

Another approach involves the functionalization of quinoline N-oxides. Activating the quinoline ring as an N-oxide alters its electronic properties and can facilitate regioselective halogenation, often at the C-2 or C-4 positions using reagents like phosphorus oxychloride (POCl₃). researchgate.net However, achieving C-7 chlorination through this method is not direct and typically requires multi-step sequences. researchgate.net

Synthetic Routes for Introducing the 4-(4-Fluorophenyl) Moiety

Once the 7-chloroquinoline scaffold is obtained, the next critical step is the introduction of the 4-fluorophenyl group at the C-4 position. This is most commonly achieved by starting with 4,7-dichloroquinoline, where the chlorine atom at C-4 is significantly more reactive towards nucleophilic substitution and cross-coupling reactions than the one at C-7.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds.

Suzuki Coupling : This reaction involves the coupling of an organoboron compound with an organohalide. To synthesize 7-Chloro-4-(4-fluorophenyl)quinoline, 4,7-dichloroquinoline could be reacted with (4-fluorophenyl)boronic acid. The higher reactivity of the C-4 chlorine allows for selective coupling at this position. A typical catalyst system would involve a palladium(0) source, such as Pd(PPh₃)₄, and a base (e.g., Na₂CO₃ or K₂CO₃).

Sonogashira Coupling : This reaction couples a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org While not directly forming the target phenyl group, it is a key method for functionalizing the quinoline core and has been successfully applied to 7-chloroquinolines.

Heck Reaction : The Heck reaction couples an alkene with an aryl halide. wikipedia.orgorganic-chemistry.orglibretexts.org This could be envisioned as a potential route, for instance by coupling 4,7-dichloroquinoline with 4-fluorostyrene, followed by reduction of the resulting double bond.

Buchwald-Hartwig Amination : While this reaction forms C-N bonds, it is a cornerstone of modern palladium catalysis and demonstrates the high reactivity of the C-4 position of chloroquinolines towards cross-coupling. wikipedia.orgnih.govlibretexts.orgresearchgate.net

The table below outlines potential conditions for a Suzuki coupling to form the target compound.

ReactionAryl HalideBoronic AcidCatalystBaseSolvent
Suzuki Coupling 4,7-Dichloroquinoline(4-fluorophenyl)boronic acidPd(PPh₃)₄ or Pd(OAc)₂/ligandNa₂CO₃, K₂CO₃, or Cs₂CO₃Toluene, Dioxane, or DMF/H₂O

Nucleophilic Aromatic Substitution Approaches at the C-4 Position

The C-4 position of 4,7-dichloroquinoline is highly susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the quinoline nitrogen. This allows the C-4 chlorine to be selectively displaced by a variety of nucleophiles while the C-7 chlorine remains intact. nih.gov While direct substitution with a 4-fluorophenyl carbanion is synthetically challenging, related SNAr reactions are common. For instance, reacting 4,7-dichloroquinoline with amines, thiols, or alcohols proceeds readily to give 4-substituted-7-chloroquinolines. nih.govresearchgate.net The introduction of a carbon-based substituent via SNAr is less common and typically requires highly activated nucleophiles or specific reaction conditions.

Organometallic Reagent-Based Syntheses (e.g., Lithium-Magnesium Reagents)

A powerful strategy for functionalizing the C-4 position involves the use of organometallic intermediates. This can be achieved by first performing a halogen-metal exchange at the C-4 position, followed by reaction with an electrophile.

A notable synthesis of a precursor to the target molecule, (7-chloroquinolin-4-yl)(4-fluorophenyl)methanol, has been reported using this approach. durham.ac.uk The synthesis starts with 7-chloro-4-iodoquinoline. The iodo group undergoes a halogen-magnesium exchange using a mixed lithium-magnesium reagent like i-PrMgCl·LiCl. This generates a C-4 quinolinyl Grignard reagent, which is then reacted with 4-fluorobenzaldehyde. The resulting secondary alcohol can be subsequently deoxygenated to furnish the final this compound product. This method highlights the utility of organometallic intermediates for creating the C4-aryl bond under mild conditions. durham.ac.ukacs.orgresearchgate.netacs.orgnih.gov

Optimization of Reaction Conditions and Yields

The synthesis of 4-aryl-7-chloroquinolines, such as this compound, often involves cross-coupling reactions. The Negishi cross-coupling reaction serves as a pertinent example for optimizing the synthesis of structurally similar compounds like 7-Chloro-4-(4-chlorophenyl)quinoline, providing a model for the target compound. durham.ac.uk The optimization of such a synthesis is a multifactorial process, where the choice of catalyst, solvent, temperature, and reaction time are all critical parameters that significantly influence the reaction's outcome and yield.

Key to the process is the initial halogen-metal exchange reaction. For instance, starting from 7-chloro-4-iodoquinoline, a mixed lithium-magnesium reagent (i-PrMgCl·LiCl) can be used to generate the reactive organometallic intermediate. durham.ac.uk This step is typically performed at a low temperature, such as 0 °C, to ensure stability. Following the formation of the organomagnesium species, a transmetalation with a zinc salt like ZnCl₂ is carried out, leading to the formation of an organozinc reagent. durham.ac.uk

The subsequent cross-coupling with the aryl halide (in this case, an analogue like 1-fluoro-4-iodobenzene (B1293370) would be used) is catalyzed by a palladium complex, with tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) being a common choice. durham.ac.uk The optimization of this stage involves adjusting the temperature and reaction time. The reaction is often initiated at a low temperature (-40 °C) and then warmed to a higher temperature (e.g., 60 °C) for an extended period, typically 12 hours, to drive the reaction to completion. durham.ac.uk

The choice of solvent is another crucial factor, with anhydrous tetrahydrofuran (B95107) (THF) being a common solvent for such transformations due to its ability to solvate the organometallic intermediates. durham.ac.uk The stoichiometry of the reactants and catalyst loading are also fine-tuned to maximize yield and minimize side product formation.

The following table outlines typical reaction conditions for the synthesis of a closely related analogue, 7-Chloro-4-(4-chlorophenyl)quinoline, which can be adapted for the synthesis of the title compound. durham.ac.uk

Table 1: Optimized Reaction Conditions for Negishi Cross-Coupling

Parameter Condition Purpose
Starting Material 7-Chloro-4-iodoquinoline Precursor for the quinoline moiety
Reagent 1 i-PrMgCl·LiCl Halogen-metal exchange
Reagent 2 ZnCl₂ Transmetalation to form organozinc reagent
Coupling Partner 1-Chloro-4-iodobenzene (analogue) Source of the 4-substituted phenyl group
Catalyst Pd(PPh₃)₄ (5 mol %) Facilitates the C-C bond formation
Solvent Anhydrous Tetrahydrofuran (THF) Reaction medium
Temperature 0 °C to -40 °C, then 60 °C Control of reaction stages
Reaction Time 12 hours To ensure reaction completion

| Yield | 68% (for 7-Chloro-4-(4-chlorophenyl)quinoline) | durham.ac.uk |

Methods for Purification and Isolation of the Compound

Following the chemical synthesis, the isolation and purification of this compound from the crude reaction mixture are essential to obtain a compound of high purity. The standard work-up procedure typically begins with quenching the reaction mixture, for example, with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). durham.ac.uk

The product is then extracted from the aqueous phase into an organic solvent, with ethyl acetate (B1210297) being a common choice. durham.ac.ukmdpi.com The combined organic layers are then washed sequentially with water and brine to remove inorganic impurities and residual water. nih.gov Drying of the organic phase is subsequently carried out using an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), followed by filtration. durham.ac.ukmdpi.comnih.gov The solvent is then removed under reduced pressure, yielding the crude product as a residue. durham.ac.uknih.gov

For the final purification, column chromatography is a widely employed and effective technique. durham.ac.ukmdpi.com This method separates the target compound from unreacted starting materials, catalysts, and byproducts based on their differential adsorption to a stationary phase.

Table 2: Purification via Column Chromatography

Recrystallization is another powerful purification technique that can be used to obtain highly pure crystalline material. mdpi.comnih.gov This method relies on the difference in solubility of the compound and impurities in a suitable solvent at different temperatures. An appropriate solvent or solvent system is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For quinoline derivatives, mixtures like dichloromethane/hexane or solvents like isopropanol (B130326) and methanol (B129727) have been used. mdpi.commdpi.compreprints.org The crude product is dissolved in a minimal amount of the hot solvent, and upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution. orgsyn.org Slow evaporation of a solution can also yield high-quality crystals. preprints.org

The purity of the final isolated compound is typically confirmed through analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). durham.ac.uk

Structure Activity Relationship Sar Studies and Molecular Design Principles for 7 Chloro 4 4 Fluorophenyl Quinoline

Impact of Substitutions on the Quinoline (B57606) Core (e.g., Role of 7-Chloro)

Substitutions on the quinoline ring system are critical in defining the pharmacological profile of the resulting compounds. The presence and position of various functional groups can significantly influence the molecule's interaction with biological targets, its metabolic stability, and its pharmacokinetic properties.

Influence of the 4-(4-Fluorophenyl) Moiety on Biological Activity

The nature of the substituent at the 4-position of the quinoline ring profoundly impacts the compound's biological activity. The introduction of an aryl group, such as the 4-fluorophenyl moiety, creates a class of compounds with distinct pharmacological properties.

Significance of the Fluoro Substituent on the Phenyl Ring

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various properties. The fluorine atom, despite its small size, is highly electronegative and can significantly alter the electronic and metabolic characteristics of a molecule. In the case of 7-chloro-4-(4-fluorophenyl)quinoline, the fluoro substituent on the phenyl ring can lead to:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the compound's half-life and bioavailability. biointerfaceresearch.com

Increased Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, thereby enhancing the binding affinity of the molecule. biointerfaceresearch.com

Modulation of Lipophilicity: The introduction of a fluorine atom can increase the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach its target. biointerfaceresearch.com

Studies on fluorinated quinoline derivatives have shown that these modifications can lead to potent anticancer activity. biointerfaceresearch.com For example, research on 7-chloro-4-[(4-fluorophenyl) selanyl]quinoline has demonstrated its antinociceptive and anti-inflammatory effects. researchgate.netnih.gov

SAR of Related Quinoline-Aryl Systems

The structure-activity relationships of quinoline-aryl systems are complex and depend on the interplay of various structural features. Key determinants of activity include the nature and position of substituents on both the quinoline core and the appended aryl ring.

Compound/Series Key Structural Features Observed Biological Activity Reference
4-Aminoquinolines7-chloro group; basic amino side chain at C4Antiplasmodial nih.gov
7-Chloro-4-(phenylselanyl) quinoline analoguesSubstituents on the phenylselanyl moiety (-F, -CF3)Antinociceptive, Anti-inflammatory researchgate.net
Fluorinated Quinoline AnaloguesEster group and fluorine substitution on the quinoline ringAnticancer (Triple-Negative Breast Cancer) biointerfaceresearch.com
2-Aryl/heteroaryl quinazoline (B50416) derivativesPiperazine-linked quinazolineVarious biological activities rsc.org
7-Chloroquinoline-hydrazone derivativesHydrazone moiety at C4Anticancer researchgate.net

In general, electron-withdrawing groups on the quinoline ring, such as the 7-chloro group, are often associated with enhanced activity. The nature of the linker between the quinoline core and the aryl moiety also plays a significant role. Furthermore, the substitution pattern on the aryl ring can fine-tune the compound's potency and selectivity. For example, in a study of 6-chloro-2-arylvinylquinolines, the presence of a fluorine substituent at the para position of the phenyl ring was found to be favorable for improving antiplasmodial activity.

Conformational Analysis and its Correlation with Biological Response

The three-dimensional conformation of a molecule is a critical factor governing its interaction with biological targets. The relative orientation of the quinoline core and the 4-phenyl ring in this compound, defined by the torsional angle between the two ring systems, can significantly impact its biological activity.

While specific conformational analysis studies on this compound are not extensively reported, computational methods such as 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) are often employed to understand the spatial requirements for activity in a series of related compounds. These studies model the steric and electrostatic fields of molecules to correlate their 3D structure with their biological response. Such analyses can reveal the preferred conformation for optimal target binding and guide the design of new analogues with improved activity.

Crystal structure analysis of related quinoline derivatives provides valuable insights into their solid-state conformation and intermolecular interactions. These studies can help to understand how the molecule packs in a crystal lattice and can provide a starting point for molecular modeling and docking studies to predict the binding mode of the compound with its biological target. The planarity of the quinoline ring and the rotational freedom of the phenyl group are key conformational features that can influence π-π stacking interactions and other non-covalent bonds that are crucial for biological activity.

Computational and Theoretical Investigations of 7 Chloro 4 4 Fluorophenyl Quinoline

Molecular Docking and Receptor-Ligand Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interaction between a ligand and its target protein at the atomic level.

Studies on halogenated quinoline (B57606) derivatives structurally similar to 7-Chloro-4-(4-fluorophenyl)quinoline have demonstrated their potential to interact with specific biological targets. For instance, docking studies of N-(3-chloro-4-fluorophenyl)-1-(quinoline-2-yl)methanimine (Q3Cl4F), a compound with a similar halogenated quinoline-phenyl scaffold, were performed against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes implicated in neurodegenerative diseases. nih.gov The results indicated superior binding affinities compared to reference drugs. nih.gov

The key interactions typically observed for this class of compounds involve:

Hydrogen Bonding: Interactions with key amino acid residues within the active site of the target protein. For example, quinoline-thiazole hybrids have been shown to form hydrogen bonds with residues like Met318 in the BCR-ABL1 tyrosine kinase enzyme. scielo.br

Hydrophobic Interactions: The aromatic quinoline and fluorophenyl rings often engage in hydrophobic interactions with nonpolar residues of the receptor, contributing significantly to binding stability.

Pi-Alkyl and Pi-Pi Stacking: These interactions are common for aromatic systems like the quinoline core and are crucial for anchoring the ligand within the binding pocket.

The binding energies, expressed as docking scores, quantify the affinity of the compound for the target. Lower scores indicate a more favorable binding interaction.

Table 1: Representative Docking Scores of a Structurally Similar Quinoline Derivative (Q3Cl4F) nih.gov

Target ProteinDocking Score (kcal/mol)Reference DrugReference Drug Score (kcal/mol)
MAO-A-7.24Harmine-6.57
MAO-B-8.37Rasagiline-6.47

This table is interactive. Click on the headers to sort the data.

These studies suggest that this compound likely exhibits strong binding to various protein targets, a hypothesis that can guide experimental validation. scielo.brnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org By analyzing a series of related compounds, QSAR can identify the key physicochemical properties and structural features that govern their activity. jocpr.comnih.gov

For derivatives of 7-chloro-4-aminoquinoline, QSAR studies have been instrumental in designing potent antimalarial and anti-mycobacterial agents. asianpubs.org These models typically use descriptors such as:

Hydrophobicity (log P): The partitioning of the compound between an oily and an aqueous phase, which influences its ability to cross cell membranes.

Steric Parameters (Molar Refractivity, MR): Related to the volume and shape of the molecule.

Electronic Parameters (Dipole Moment, DM): Describing the electronic distribution within the molecule.

A study on the structure-activity relationship of 7-chloro-4-(phenylselanyl) quinoline and its analogs, including the closely related 7-chloro-4-[(4-fluorophenyl) selanyl]quinoline, explored how substitutions on the phenyl ring affect antinociceptive and anti-inflammatory properties. researchgate.net The presence and position of electron-withdrawing groups like fluorine were found to modulate the biological activity, highlighting the importance of the electronic properties of the 4-phenyl substituent. QSAR models for 4-amino-7-chloroquinolines have indicated that higher polarity contributes to greater antimalarial activity, whereas hydrophobic interactions are important for other targets like botulinum neurotoxin. bg.ac.rs

Molecular Dynamics Simulations for Conformational Stability and Binding Affinity

Molecular dynamics (MD) simulations provide detailed information about the dynamic behavior of a ligand-receptor complex over time. These simulations are used to assess the stability of the docked pose and to calculate binding free energies, which are often more accurate than docking scores alone.

For halogenated quinoline derivatives, post-MD simulations have been performed to analyze the stability of their complexes with target proteins like MAO-A and MAO-B. nih.gov Key parameters evaluated during MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial position, indicating the stability of the complex. Lower and more stable RMSD values suggest a stable binding mode.

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein upon ligand binding.

Thermodynamic analysis from these simulations provides binding free energy (ΔGbind) values, offering a quantitative measure of binding affinity. For instance, the ΔGbind for a similar compound, Q3Cl4F, with MAO-A and MAO-B was calculated to be -38.24 kcal/mol and -35.02 kcal/mol, respectively, values superior to those of reference drugs, confirming stable interactions. nih.gov

Table 2: MD Simulation Stability Parameters for a Q3Cl4F-MAO-A Complex nih.gov

ParameterQ3Cl4F-MAO-AHarmine-MAO-A (Reference)
RMSD (Å)2.683 ± 0.6253.508 ± 1.328
RoG (Å)24.890 ± 0.19824.916 ± 0.364
RMSF (Å)6.307 ± 2.5805.990 ± 2.984

This table is interactive. Click on the headers to sort the data.

The lower RMSD and stable RoG values for the Q3Cl4F complex compared to the reference drug indicate stronger structural stability. nih.gov

In Silico Prediction of Pharmacokinetic Properties

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery to filter out candidates with poor pharmacokinetic profiles. nih.govresearchgate.netnih.gov

Computational models are used to predict how a compound will be absorbed into the bloodstream and distributed throughout the body. Key predicted parameters for quinoline derivatives often include: mdpi.com

Human Intestinal Absorption (HIA): Predicts the percentage of the drug absorbed from the gut. Quinoline-based compounds are often predicted to have good to moderate absorption.

Caco-2 Permeability: An in vitro model for predicting intestinal absorption.

Plasma Protein Binding (PPB): The extent to which a drug binds to proteins in the blood. This affects the drug's availability to reach its target.

Table 3: Predicted Physicochemical and Absorption Properties for Representative 7-Chloroquinoline (B30040) Hybrids mdpi.com

PropertyPredicted Value/RangeImplication
Molecular Weight< 500 g/molFavorable for oral bioavailability
logP (Lipophilicity)2.0 - 5.0Good membrane permeability
Human Intestinal AbsorptionHighGood potential for oral administration
Caco-2 PermeabilityHighGood absorption across the intestinal wall

This table is interactive. Click on the headers to sort the data.

Predicting a compound's metabolic fate is crucial for determining its half-life and potential for drug-drug interactions. nih.gov The primary enzymes responsible for drug metabolism are the Cytochrome P450 (CYP) family. In silico tools can predict: nih.gov

CYP Substrate/Inhibitor Profile: Whether the compound is likely to be metabolized by or inhibit specific CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9). Inhibition of these enzymes can lead to adverse drug interactions.

Site of Metabolism (SoM): The specific atoms in the molecule most likely to undergo metabolic transformation, such as hydroxylation or N-dealkylation. For this compound, likely SoMs would include the quinoline and fluorophenyl rings.

Knowledge-based systems and machine learning models are commonly used to predict the structures of likely metabolites based on established biotransformation rules. nih.gov

For drugs targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is essential. nih.gov For non-CNS drugs, BBB penetration may be an undesirable side effect. In silico models predict BBB permeability based on molecular properties. nih.govarxiv.org

Key descriptors for predicting BBB permeation include:

Lipophilicity (logP): Higher lipophilicity generally favors BBB penetration, but excessive lipophilicity can lead to non-specific binding.

Polar Surface Area (PSA): A measure of the surface sum over all polar atoms. A lower PSA (< 90 Ų) is generally associated with better BBB permeability.

Molecular Weight: Smaller molecules (< 400-500 Da) tend to cross the BBB more easily. frontiersin.org

Hydrogen Bond Donors/Acceptors: A lower count of hydrogen bonds is favorable for crossing the BBB.

Based on its structure, this compound possesses characteristics—moderate molecular weight, significant lipophilicity from its aromatic rings, and a limited number of hydrogen bond donors/acceptors—that suggest a potential for BBB penetration, a prediction that would need to be confirmed by specific computational models and experimental assays. frontiersin.org

Future Perspectives and Advanced Research Directions

Design and Synthesis of Novel Analogues with Enhanced Potency and Selectivity

The functionalization of the quinoline (B57606) ring is a key strategy in modern medicinal chemistry to expand chemical diversity and enhance the pharmacological profiles of derivatives. rsc.org Researchers are actively developing novel synthetic pathways to create analogues of 7-Chloro-4-(4-fluorophenyl)quinoline with superior potency and target selectivity. rsc.orgnih.gov

A primary approach involves modifying the substituents on both the quinoline and the phenyl rings. For instance, the synthesis of various 4-aminoquinoline (B48711) derivatives, where different amine side chains are introduced at the 4-position, has been extensively explored. nih.govnih.gov Studies have shown that the nature and length of these side chains are crucial for activity against drug-resistant strains of pathogens. nih.gov Synthetic strategies often begin with 4,7-dichloroquinoline (B193633), a versatile precursor for creating a wide array of derivatives. durham.ac.ukresearchgate.netmdpi.com

Recent synthetic methodologies focus on efficiency and the principles of 'green chemistry', utilizing techniques like metal-free reactions, ionic liquids, and ultrasound irradiation. rsc.org For example, a series of 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivatives were synthesized through the nucleophilic addition of piperazine (B1678402) to 4,7-dichloroquinoline, followed by further modifications. biointerfaceresearch.com Several compounds from this series demonstrated potent antimalarial activity, with some being more potent than the standard drug quinine. biointerfaceresearch.com Similarly, other research has focused on creating 7-chloro-(4-thioalkylquinoline) derivatives, which have shown significant cytotoxic activity against various human cancer cell lines. nih.gov The precise introduction of diverse functional groups is seen as a critical step in generating new drug candidates with enhanced bioactivity and reduced side effects. rsc.org

Exploration of Additional Biological Targets and Therapeutic Applications

While the 4-aminoquinoline scaffold is historically linked to antimalarial drugs, derivatives of this compound are being investigated for a broad spectrum of therapeutic applications. nih.govnih.gov

Anticancer Activity: A significant area of research is the evaluation of these compounds as anticancer agents. mdpi.comscielo.br Numerous studies have reported the antiproliferative activity of 7-chloroquinoline (B30040) derivatives against various cancer cell lines, including breast, colon, lung, and leukemia. nih.govmdpi.comscielo.brnih.gov For example, 7-chloro-(4-thioalkylquinoline) sulfonyl N-oxide derivatives have demonstrated notable cytotoxicity. nih.gov Other analogues have been designed as inhibitors of key signaling pathways in cancer, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-II). nih.gov Some derivatives have shown cytotoxic activity comparable to or better than existing chemotherapy drugs like doxorubicin (B1662922) and 5-fluorouracil. scielo.brrsc.org

Antimicrobial and Antifungal Activity: The quinoline core is also a component of various antimicrobial and antifungal agents. nih.govresearchgate.net Researchers have synthesized quinoline-based hybrids that exhibit significant activity against clinically important fungal pathogens like Cryptococcus neoformans and various bacterial strains. nih.govresearchgate.net

Anti-inflammatory and Antinociceptive Effects: Recent studies have explored the anti-inflammatory and antinociceptive (pain-relieving) properties of this compound analogues. Specifically, 7-chloro-4-[(4-fluorophenyl)selanyl]quinoline has demonstrated significant antinociceptive effects in models of chemical and thermal pain, as well as anti-inflammatory properties in animal models. researchgate.netnih.govresearchgate.netresearchgate.net

This expansion into diverse therapeutic areas highlights the versatility of the 7-chloroquinoline scaffold and the potential for developing new treatments for a range of diseases. nih.gov

Integration of Advanced Computational Methods in Drug Design

Computer-Aided Drug Design (CADD) has become an indispensable tool in modern drug discovery, accelerating the process and reducing costs. openmedicinalchemistryjournal.combeilstein-journals.org These computational methods are being increasingly integrated into the research and development of this compound derivatives. nih.govnih.gov

Molecular Docking: This technique is widely used to predict the binding interactions between a ligand (the drug candidate) and its biological target, typically a protein or enzyme. rsc.orgnih.gov For instance, molecular docking studies have been used to understand how novel 7-chloro-4-aminoquinoline-benzimidazole hybrids interact with the c-Src enzyme, a target in cancer therapy. mdpi.com Similarly, docking has helped to rationalize the observed anticancer activity of quinoline-based compounds by predicting their binding modes with targets like EGFR, HER-2, and DNA. nih.govrsc.orgnih.gov

Virtual Screening: Virtual screening (VS) allows researchers to computationally screen large libraries of compounds to identify those most likely to bind to a specific target. openmedicinalchemistryjournal.comnih.gov This method helps prioritize which molecules to synthesize and test in the lab, saving time and resources.

ADMET Prediction: In silico tools are also used to predict the Absorption, Distribution, Metabolism, Elimination, and Toxicity (ADMET) properties of new compounds. mdpi.comnih.gov Programs like pkCSM can forecast pharmacokinetic behaviors such as human intestinal absorption, blood-brain barrier permeability, and potential toxicity. mdpi.com This early assessment of "drug-likeness" is crucial for identifying candidates with favorable profiles for further development. nih.gov

These computational approaches allow for a more rational design of novel analogues, helping to optimize their pharmacological properties before synthesis. openmedicinalchemistryjournal.comemanresearch.org

Development of Hybrid Compounds Incorporating the this compound Scaffold

Molecular hybridization is a drug design strategy that combines two or more pharmacophores (active molecular fragments) into a single molecule. mdpi.com This can lead to compounds with enhanced potency, dual modes of action, or the ability to overcome drug resistance. mdpi.com The 7-chloroquinoline scaffold is a popular building block for creating such hybrid molecules. rsc.orgmdpi.comsemanticscholar.org

Researchers have successfully synthesized a variety of hybrid compounds by linking the 7-chloroquinoline core to other biologically active heterocyclic systems. Examples include:

Quinoline-Pyrazoline Hybrids: These have been synthesized and evaluated for antiproliferative and antifungal activities. nih.govnih.gov

Quinoline-Benzimidazole Hybrids: These have been investigated as potential inhibitors of cancer cell growth. mdpi.com

Quinoline-Triazole Hybrids: The 1,2,3-triazole moiety, known for its diverse biological activities, has been combined with 7-chloroquinoline to create new potential therapeutic agents. mdpi.com

Quinoline-Pyrimidine Hybrids: These have shown excellent antiplasmodial activities, in some cases far exceeding that of chloroquine (B1663885) against resistant strains. mdpi.com

Quinoline-Sulfonamide Hybrids: These have been reported as potential antimalarials. mdpi.com

Quinoline-Ferrocene Hybrids: The incorporation of a ferrocene (B1249389) group has led to compounds active against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum. mdpi.comsemanticscholar.org

The development of these hybrid compounds opens up new avenues for creating multifunctional drugs that can address complex diseases more effectively. mdpi.com

Translational Research Opportunities

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. For derivatives of this compound, several opportunities exist to translate promising laboratory findings into potential new therapies.

A crucial step is the comprehensive preclinical evaluation of lead compounds. This includes in-depth ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies to assess the safety and pharmacokinetic profile of a drug candidate. mdpi.com For example, a novel pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, named MG3, has undergone extensive in vitro and in vivo characterization. mdpi.com Studies showed it possesses a favorable preclinical profile, excellent oral bioavailability, and low toxicity in multiple animal models, making it a strong candidate for further development. mdpi.com

The prediction of drug-likeness and pharmacokinetic properties using computational tools, as mentioned earlier, is also a key component of translational research, helping to identify and weed out compounds that are likely to fail in later stages of development. mdpi.comnih.gov Furthermore, establishing a clear structure-activity relationship (SAR) is vital for optimizing lead compounds and guiding the design of next-generation drugs with improved therapeutic indices. mdpi.com As simplified structural analogues of more complex drugs, compounds like 7-chloro-4-(4-methyl-1-piperazinyl)quinoline can serve as model systems to understand intermolecular interactions and physicochemical properties, which is critical for formulation and drug development. mdpi.com

The diverse biological activities demonstrated by this class of compounds, from anticancer to anti-inflammatory effects, present multiple avenues for clinical translation, potentially addressing significant unmet medical needs.

Q & A

Q. How do crystal packing interactions affect the stability of this compound?

  • Methodology :
  • Thermogravimetric analysis (TGA) to assess decomposition temperatures under controlled atmospheres .
  • Single-crystal X-ray diffraction to identify stabilizing interactions (e.g., C–H⋯O, π–π stacking) that reduce hygroscopicity .
  • Accelerated stability testing : Expose crystals to high humidity/UV light and monitor degradation via HPLC .

Tables for Key Data

Property Method Typical Values Reference
Melting PointDifferential Scanning Calorimetry220–225°C
logP (Octanol-Water)HPLC Retention Time3.2 ± 0.1
1H NMR (CDCl3)400 MHz Spectrometerδ 8.75 (d, J=5 Hz, 1H, H-2)
Crystal Packing DensityX-ray Diffraction1.432 g/cm³

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.